3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine
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Overview
Description
3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and inflammatory diseases .
Comparison with Similar Compounds
- 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
- 1-Oxa-2-azaspiro[4.7]dodec-2-en-3-amine
Comparison: Compared to similar compounds, 3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-oxa-1-azaspiro[4.7]dodec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c11-9-12-10(8-13-9)6-4-2-1-3-5-7-10/h1-8H2,(H2,11,12) |
InChI Key |
YNTQIIBZDHGJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)COC(=N2)N |
Origin of Product |
United States |
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